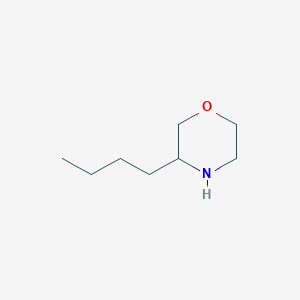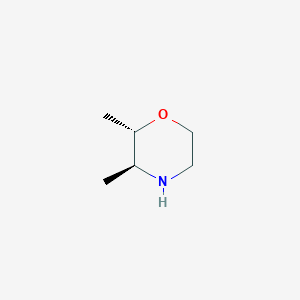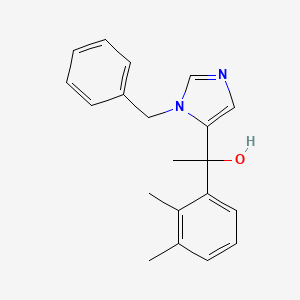
N-Benzyl hydroxymedetomidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Benzyl hydroxymedetomidine” is a chemical compound with the molecular formula C20H22N2O and a molecular weight of 306.4 . It is chemically known as 1-(1-benzyl-1h-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanoll . It can be used for analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .
Molecular Structure Analysis
The molecular structure of “N-Benzyl hydroxymedetomidine” consists of a benzyl group attached to an imidazole ring, which is further connected to a 2,3-dimethylphenyl group . The compound has a racemic stereochemistry .Physical And Chemical Properties Analysis
“N-Benzyl hydroxymedetomidine” has a molecular weight of 306.4 and a molecular formula of C20H22N2O . Additional physical and chemical properties are not provided in the search results.properties
CAS RN |
2250243-44-6 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(3-benzylimidazol-4-yl)-1-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C20H22N2O/c1-15-8-7-11-18(16(15)2)20(3,23)19-12-21-14-22(19)13-17-9-5-4-6-10-17/h4-12,14,23H,13H2,1-3H3 |
InChI Key |
GHJWZUWWUWZPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C2=CN=CN2CC3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



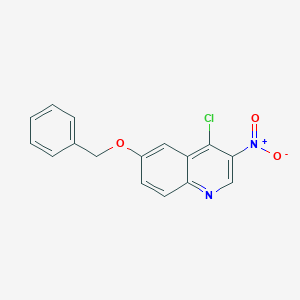
![Ethyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8269835.png)

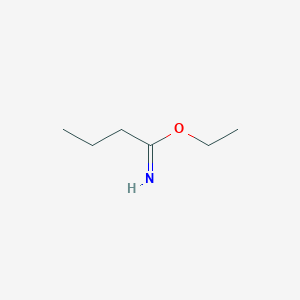

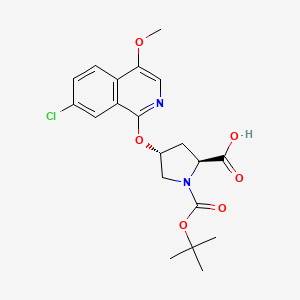

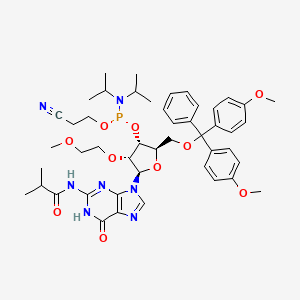

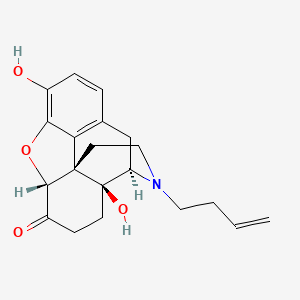
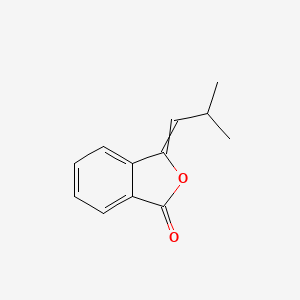
![1-Naphthalenepropanoic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-, (alphaS)-](/img/structure/B8269926.png)
